molecular formula C17H13ClN4OS B15020829 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole

2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole

Cat. No.: B15020829
M. Wt: 356.8 g/mol
InChI Key: VVTXXUANECXNFV-UHFFFAOYSA-N
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Description

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups, including the oxadiazole and chlorophenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole intermediate, which is then coupled with a benzodiazole derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. For instance, the oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Mechanism of Action

The mechanism of action of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-({[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-5-METHYL-1H-1,3-BENZODIAZOLE lies in its combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C17H13ClN4OS

Molecular Weight

356.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H13ClN4OS/c1-10-2-7-13-14(8-10)20-17(19-13)24-9-15-21-16(22-23-15)11-3-5-12(18)6-4-11/h2-8H,9H2,1H3,(H,19,20)

InChI Key

VVTXXUANECXNFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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